2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid, also known as dihydrochloride, is a compound with significant relevance in medicinal chemistry. It features a unique structure that combines a piperazine ring with a pyridine moiety, making it an interesting candidate for various biological applications. The compound is classified under the category of piperazine derivatives, which are often explored for their pharmacological properties.
The synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid typically involves the following steps:
The molecular structure of 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid can be represented using various chemical notations:
InChI=1S/C11H15N3O2.2ClH/c15-11(16)9-13-5-7-14(8-6-13)10-3-1-2-4-12-10;;/h1-4H,5-9H2,(H,15,16);2*1H
C1CN(CCN1CC(=O)O)C2=CC=CC=N2.Cl.Cl
The compound appears as a powder at room temperature, indicating its solid-state nature under normal conditions .
The compound can undergo various chemical reactions:
The physical and chemical properties of 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid include:
| Property | Value |
|---|---|
| Molecular Formula | C11H17Cl2N3O2 |
| Molecular Weight | 294.18 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Safety data for this compound is currently unavailable online; hence, it is advisable to consult safety data sheets or contact suppliers for handling information .
The applications of 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid primarily lie within medicinal chemistry and pharmacology:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2